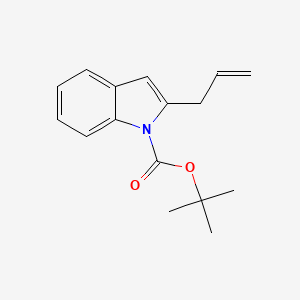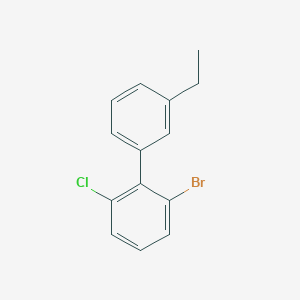
2-Bromo-6-chloro-3'-ethylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-3’-ethylbiphenyl is an organic compound with the molecular formula C14H12BrCl. It is a biphenyl derivative, characterized by the presence of bromine, chlorine, and ethyl substituents on the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3’-ethylbiphenyl typically involves the bromination and chlorination of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-substituted biphenyl with a chloro-substituted biphenyl under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of 2-Bromo-6-chloro-3’-ethylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
2-Bromo-6-chloro-3’-ethylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional oxygen-containing functional groups. Reduction reactions can remove halogen atoms, leading to the formation of simpler biphenyl derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex biphenyl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, such as hydroxylated biphenyls, alkylated biphenyls, and biphenyls with different halogen substituents.
科学研究应用
2-Bromo-6-chloro-3’-ethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-Bromo-6-chloro-3’-ethylbiphenyl involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The ethyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-chloro-3’-methylbiphenyl
- 2-Bromo-6-chloro-3’-propylbiphenyl
- 2-Bromo-6-chloro-3’-isopropylbiphenyl
Uniqueness
2-Bromo-6-chloro-3’-ethylbiphenyl is unique due to the specific combination of bromine, chlorine, and ethyl substituents on the biphenyl structure. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, making it a valuable compound for various applications.
属性
分子式 |
C14H12BrCl |
|---|---|
分子量 |
295.60 g/mol |
IUPAC 名称 |
1-bromo-3-chloro-2-(3-ethylphenyl)benzene |
InChI |
InChI=1S/C14H12BrCl/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(14)16/h3-9H,2H2,1H3 |
InChI 键 |
WHZPNAMKTKEGRN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)C2=C(C=CC=C2Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)
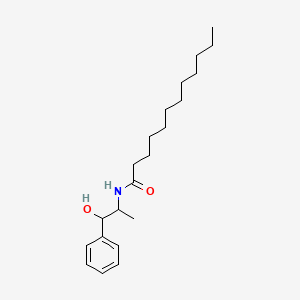
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
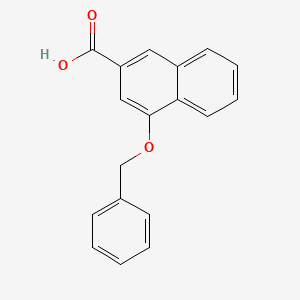

![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
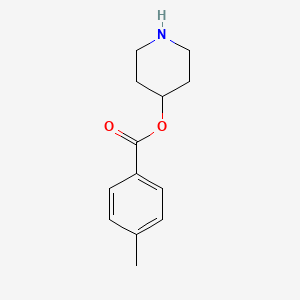
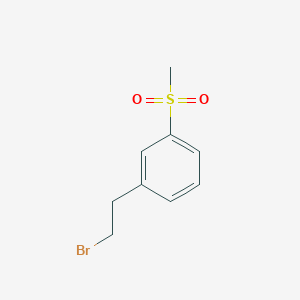
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
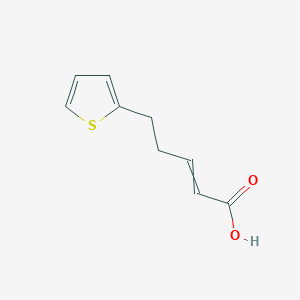
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
